molecular formula C26H40N2 B139851 N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine CAS No. 134030-22-1

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Cat. No.: B139851
CAS No.: 134030-22-1
M. Wt: 380.6 g/mol
InChI Key: RVMDHNMIJJBYQG-UHFFFAOYSA-N
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Description

N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: is an organic compound with the molecular formula C26H40N2 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2,6-diisopropylphenyl groups. This compound is known for its steric bulk and is often used in coordination chemistry and as a ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine typically involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The process involves heating the mixture to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine has several scientific research applications, including:

Comparison with Similar Compounds

  • N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine
  • N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
  • N,N’-Bis(2,6-diisopropylphenyl)ethanediimine

Uniqueness: N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is unique due to its specific steric properties, which make it particularly effective as a ligand in coordination chemistry. The presence of the bulky 2,6-diisopropylphenyl groups provides enhanced stability to metal complexes and influences their catalytic behavior, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMDHNMIJJBYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413079
Record name N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134030-22-1
Record name N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134030-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134030-22-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
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Customer
Q & A

Q1: How does the structure of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (L1) influence the catalytic activity of the yttrium complex in C-H aminoalkylation reactions?

A: The research demonstrates that the bulky, sterically demanding 2,6-diisopropylphenyl substituents on the N,N'-Diarylethylenediamido ligand (L1) play a crucial role in enhancing the catalytic activity of the yttrium complex. [] The researchers compared the performance of the mixed ligated amidoyttrium complex Y(NBn2)(L1)(THF)2 (8) to Y[N(SiMe3)2]3 (1) and Y[N(SiMe3)2]2(NBn2)(THF) (2) in the C-H aminoalkylation of 2-substituted pyridines with nonactivated imines. [] The results showed that complex 8, containing L1, exhibited superior catalytic activity. [] This suggests that the steric bulk of L1 likely facilitates the formation of the reactive alkylyttrium species and promotes the desired C-H bond activation, ultimately leading to improved catalytic performance.

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